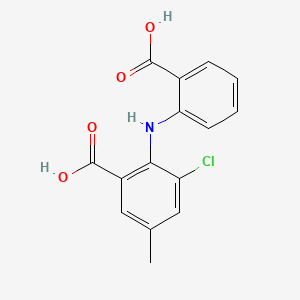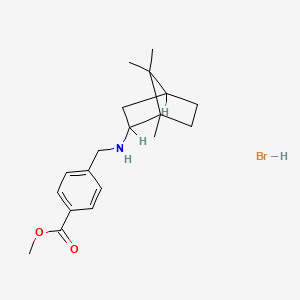
(+-)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide is a complex organic compound with a unique structure It is derived from borneol, a bicyclic organic compound and a terpene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide typically involves multiple steps. The starting material, borneol, undergoes a series of reactions to introduce the amino and ester functional groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of borneol to camphor.
Reduction: Reduction of camphor back to borneol.
Substitution: Introduction of amino and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents for ester formation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include camphor, isoborneol, and various ester derivatives, depending on the specific reaction pathway and conditions used.
Applications De Recherche Scientifique
(±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine.
Industry: Utilized in the production of fragrances and flavorings due to its aromatic properties.
Mécanisme D'action
The mechanism of action of (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Borneol: A precursor to (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide, known for its use in traditional medicine and as a fragrance.
Isoborneol: A diastereomer of borneol with similar properties but different stereochemistry.
Camphor: An oxidized form of borneol, used in medicinal and industrial applications.
Uniqueness
What sets (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
24629-64-9 |
|---|---|
Formule moléculaire |
C19H28BrNO2 |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
methyl 4-[[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]benzoate;hydrobromide |
InChI |
InChI=1S/C19H27NO2.BrH/c1-18(2)15-9-10-19(18,3)16(11-15)20-12-13-5-7-14(8-6-13)17(21)22-4;/h5-8,15-16,20H,9-12H2,1-4H3;1H |
Clé InChI |
XNSLMWGBEXJKAL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)NCC3=CC=C(C=C3)C(=O)OC)C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


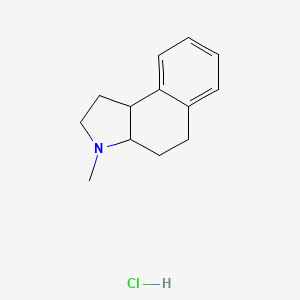
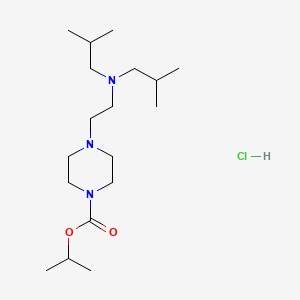
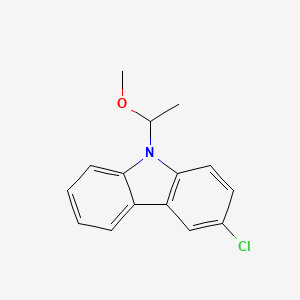
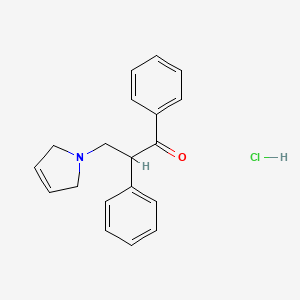
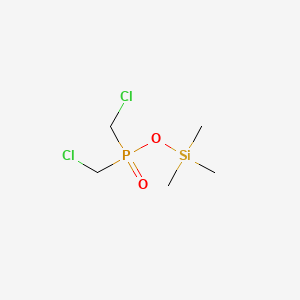
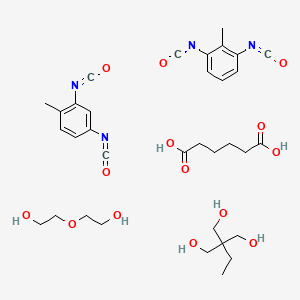
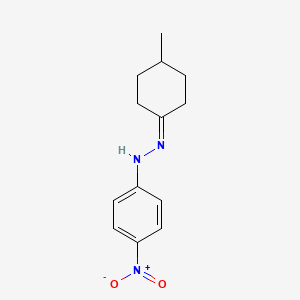
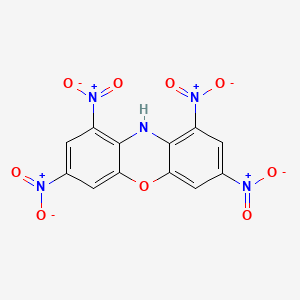
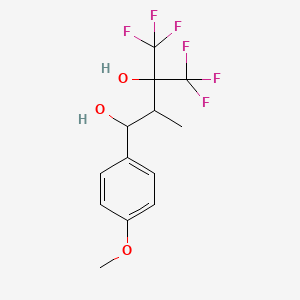

![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
